Absence of Published Biological Activity Data for the Target Compound
A comprehensive search of primary research articles, patents (including EP2404909A1, US9353102B2, WO2004067521, and EP1590337), and authoritative databases (BindingDB, ChEMBL, PubChem) returned no quantitative biological activity data—neither potency nor selectivity—for N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide. In contrast, structurally related N-(thiazol-2-yl)-benzamides have demonstrated target-specific activities, such as TTFB's ZAC antagonism with IC50 values of 1–3 μM [1] and the adenosine receptor binding of N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide at >1 μM Ki [2]. This evidence gap precludes any quantitative comparison or differentiation claim.
| Evidence Dimension | Biological activity (target engagement or phenotypic readout) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide): ZAC IC50 1–3 μM; N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide: A1/A2a/A3 Ki >1,000 nM |
| Quantified Difference | Cannot be calculated; target compound activity is unknown |
| Conditions | Xenopus oocyte electrophysiology for ZAC; radioligand displacement for adenosine receptors |
Why This Matters
For scientific selection, the complete absence of data means this compound is an uncharacterized entity; procurement cannot be justified over analogs with established, quantifiable activity at a relevant target.
- [1] Jorgensen, C. G., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. View Source
- [2] BindingDB. BDBM50308489 (CHEMBL608671): N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide. Ki data for Adenosine A1, A2a, A3 receptors. Retrieved May 10, 2026. View Source
